2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the pyrazolo-pyrimidinone class, characterized by a fused heterocyclic core with a sulfur-linked acetamide moiety. Its structure includes:
- 1-Ethyl and 3-methyl substituents: These alkyl groups enhance lipophilicity and metabolic stability.
- 6-(2-Phenylethyl) side chain: A hydrophobic aromatic group that may influence target binding specificity.
- N-Phenylacetamide tail: A sulfanyl-linked acetamide with a phenyl group, likely modulating solubility and intermolecular interactions.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-3-29-22-21(17(2)27-29)26-24(32-16-20(30)25-19-12-8-5-9-13-19)28(23(22)31)15-14-18-10-6-4-7-11-18/h4-13H,3,14-16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVXYKGBDXNHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in substituted analogs of the original compound .
Scientific Research Applications
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide has several scientific research applications, including:
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 6-position substituent’s hydrophobicity correlates with kinase inhibition potency. For example, 4-fluorobenzyl () enhances selectivity for tyrosine kinases, while 2-phenylethyl may favor serine/threonine kinases .
- Sulfanyl-acetamide linkers improve binding stability compared to ether or methylene analogues .
- Limitations: No direct bioactivity data exists for the target compound, necessitating experimental validation of computational predictions .
Biological Activity
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound exhibits a complex structure that influences its biological activity and potential therapeutic applications. The presence of functional groups such as sulfanyl and acetamide suggests a range of interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 491.6 g/mol. Its structure includes a fused pyrazole and pyrimidine ring system, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉N₅O₃S |
| Molecular Weight | 491.6 g/mol |
| Structure | Pyrazolo[4,3-d]pyrimidine derivative |
Biological Activity
Research on the biological activity of this compound is limited but suggests potential pharmacological properties. The following sections summarize the findings related to its activity:
Anticancer Activity
Some studies indicate that pyrazolopyrimidine derivatives exhibit anticancer properties. The mechanism may involve the inhibition of specific kinases or interference with DNA replication processes. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Preliminary data suggest that compounds within this class may possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced bioactivity against bacterial strains. Further research is needed to establish the spectrum of activity and the mechanisms involved.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Studies on related compounds have shown promise in models of neurodegeneration, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
- Anticancer Activity : A study evaluated a series of pyrazolopyrimidine derivatives for their ability to inhibit cell growth in human cancer cell lines. The results indicated that certain modifications at the 5-position significantly enhanced cytotoxicity.
- Antimicrobial Properties : In vitro assays demonstrated that selected pyrazolo[4,3-d]pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as antimicrobial agents.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold. These studies often employ structure-activity relationship (SAR) analyses to optimize biological efficacy while minimizing toxicity.
Summary of Findings
- Cytotoxicity : Certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- Mechanisms : Proposed mechanisms include inhibition of topoisomerases and modulation of kinase signaling pathways.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions starting with the pyrazolopyrimidine core, followed by sulfanylation and acetylation. Critical factors include:
- Reaction optimization : Temperature (e.g., reflux conditions), solvent polarity (DMF or dichloromethane), and catalysts (e.g., sodium hydride) to enhance regioselectivity .
- Purification : Column chromatography and recrystallization to isolate intermediates and final products .
- Yield improvement : Use of Design of Experiments (DOE) to systematically vary parameters like molar ratios and reaction time .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the pyrazolopyrimidine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect side products .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Solubility screening : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
- Stability studies : Monitor degradation via HPLC under varying temperatures (4°C–40°C) and light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the sulfanylacetamide moiety?
- Catalyst selection : Use of triethylamine or DBU to facilitate nucleophilic substitution at the pyrimidine C5 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the thiol intermediate .
- Kinetic control : Lower reaction temperatures (0–5°C) to minimize side reactions during sulfanylation .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) using AutoDock Vina with crystal structures from the PDB .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency .
Q. How can contradictory biological activity data between this compound and its analogs be resolved?
- Structural comparison : Analyze substituent effects (e.g., 2-phenylethyl vs. furan-2-ylmethyl) on steric hindrance and electronic profiles .
- Assay standardization : Replicate enzyme inhibition (e.g., IC₅₀ assays) under uniform conditions (pH, temperature) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Measure and shifts in the presence of the compound to determine competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .
- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the pyrimidine core) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across structural analogs?
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies, noting variations in assay protocols (e.g., cell lines, endpoint measurements) .
- Dose-response curves : Re-evaluate EC₅₀ values using standardized concentrations (1 nM–100 µM) .
- Synergistic effects : Test combinations with adjuvants (e.g., metabolic inhibitors) to rule out confounding factors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
